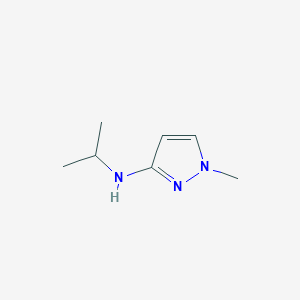

1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine

説明

BenchChem offers high-quality 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-methyl-N-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)8-7-4-5-10(3)9-7/h4-6H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIJMWBPQZOTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action: 1-Methyl-N-(Propan-2-yl)-1H-Pyrazol-3-Amine Scaffolds

An In-Depth Technical Guide for Drug Discovery

Executive Summary

1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine (also known as 1-methyl-N-isopropyl-1H-pyrazol-3-amine) is not a standalone clinical drug but a high-value pharmacophore fragment used extensively in medicinal chemistry. It serves as a "privileged structure" for designing ATP-competitive inhibitors, particularly targeting Tyrosine Kinases (e.g., FGFR, RET) and Serine/Threonine Kinases (e.g., RIPK1) .

This guide details the mechanism of this specific scaffold, explaining how its structural features—the pyrazole core, the exocyclic amine, and the isopropyl tail—synergize to hijack the ATP-binding cleft of oncogenic and inflammatory kinases.

Part 1: Molecular Mechanism of Action

The core mechanism of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine is ATP-Competitive Inhibition . It functions as a hinge-binding motif that mimics the adenine ring of ATP, effectively blocking the transfer of the

1. The Hinge-Binding Interface

The pyrazole-3-amine system is designed to form a bidentate hydrogen bond network with the kinase hinge region (the segment connecting the N- and C-terminal lobes):

-

H-Bond Acceptor (N2): The pyridine-like nitrogen at position 2 of the pyrazole ring accepts a hydrogen bond from the backbone amide nitrogen of a specific hinge residue (e.g., Val561 in FGFR1).

-

H-Bond Donor (Exocyclic NH): The amine group at position 3 donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue (e.g., Glu562 in FGFR1).

2. The Isopropyl "Tail" (Steric Tuning)

The N-isopropyl group is not merely a linker; it serves a critical thermodynamic role:

-

Hydrophobic Filling: It occupies the hydrophobic region I or II (depending on the specific kinase architecture), often displacing water molecules from the ribose-binding pocket to gain entropic favorability.

-

Solubility & ADME: The isopropyl group breaks the planarity of the molecule, disrupting crystal packing (improving solubility) and modulating lipophilicity (LogP) for better membrane permeability compared to a bare amine.

3. The N1-Methyl Lock

The methyl group at the N1 position "locks" the pyrazole tautomer. In unsubstituted pyrazoles, tautomeric shifting (1H vs. 2H) can reduce binding affinity. The N1-methyl group forces the molecule into the optimal geometry to present the N2 acceptor to the kinase hinge.

Part 2: Target Systems & Therapeutic Context

This scaffold is a key component in the development of inhibitors for the following pathways:

| Target Family | Disease Indication | Role of Scaffold | Representative Drug/Lead |

| FGFR1-4 | Breast/Lung Cancer | Hinge binder; blocks autophosphorylation. | AZD4547 (Analogous core) |

| RIPK1 | Necroptosis/Inflammation | Allosteric or Type II ATP pocket binder.[1] | Cmpd 44 (J. Med. Chem. 2025) |

| RET | Thyroid Cancer | Stabilizes inactive DFG-out conformation. | Pyrazolo[3,4-d]pyrimidine leads |

Part 3: Visualization of the Binding Mode

The following diagram illustrates the interaction between the 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine scaffold and a generic kinase hinge region.

Caption: Schematic representation of the bidentate hydrogen bonding network between the pyrazole-amine scaffold and the kinase hinge region.

Part 4: Experimental Protocols

For researchers utilizing this fragment in Fragment-Based Drug Discovery (FBDD) or Lead Optimization , the following workflows are standard.

Protocol A: Chemical Synthesis (Coupling)

Objective: To link the pyrazole amine fragment to an aryl core (e.g., a pyrimidine or pyridine) to create a full kinase inhibitor.

-

Reagents:

-

Fragment: 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine (1.0 eq)

-

Partner: 2,4-dichloropyrimidine (1.0 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: n-Butanol or DMF.

-

-

Procedure:

-

Dissolve the dichloropyrimidine in n-Butanol under inert atmosphere (

). -

Add DIPEA followed by the pyrazole amine fragment dropwise.

-

Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor via LC-MS for the formation of the monosubstituted product (S_NAr mechanism).

-

Note: The exocyclic amine is more nucleophilic than the pyrazole ring nitrogens due to the N1-methyl blocking group.

-

-

Workup:

-

Remove solvent under reduced pressure.

-

Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

-

Protocol B: ADP-Glo™ Kinase Assay (Validation)

Objective: To quantify the inhibitory potency (

-

System Setup:

-

Enzyme: Recombinant Human FGFR1 (0.2 ng/µL).

-

Substrate: Poly (Glu, Tyr) 4:1 (0.2 µg/µL).

-

ATP: Ultra-pure ATP (at

concentration, typically 10–50 µM). -

Test Compound: Serial dilution of the pyrazole-containing inhibitor in DMSO.

-

-

Reaction Steps:

-

Step 1 (Kinase Reaction): Incubate Kinase + Substrate + Test Compound + ATP in reaction buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA) for 60 minutes at Room Temperature (RT). -

Step 2 (ADP Depletion): Add ADP-Glo™ Reagent (stops kinase reaction, consumes remaining ATP).[1] Incubate 40 mins at RT.

-

Step 3 (Detection): Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate 30 mins.

-

-

Data Analysis:

-

Measure Luminescence (RLU).

-

Plot RLU vs. log[Compound] to determine

using a 4-parameter logistic fit. -

Self-Validation: A valid assay must show a Z' factor > 0.5 and include a reference inhibitor (e.g., AZD4547) as a positive control.

-

References

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor.

- Source: Journal of Medicinal Chemistry (2025)

- Context: Describes the optimization of the pyrazole-amine scaffold from an FGFR binder to a RIPK1 inhibitor.

-

URL:[Link]

-

Crystal Structure of FGFR1 in complex with AZD4547.

- Source: RCSB Protein D

- Context: Provides structural proof of the pyrazole motif binding to the kinase hinge.

-

URL:[Link]

-

Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.

- Source: Journal of Medicinal Chemistry (2012)

- Context: Demonstrates the utility of the isopropyl-amine-pyrazole motif in designing RET inhibitors.

-

URL:[Link]

-

AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the FGFR Tyrosine Kinase Family. [2]

-

Source: Cancer Research (2012)

- Context: The foundational paper for the drug class utilizing this pharmacophore.

-

URL:[Link]

-

Sources

Technical Support Center: Synthesis of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine. This molecule is a valuable building block in medicinal chemistry and materials science. However, its multi-step synthesis presents several challenges, from controlling regioselectivity during heterocycle formation to preventing over-alkylation in the final step.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. My objective is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues encountered in your own laboratory work. The protocols herein are designed as self-validating systems, with clear checkpoints and analytical guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route for 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine?

A logical and frequently employed strategy is a two-step synthesis. This approach decouples the complexities of ring formation from the final N-alkylation step, allowing for better control and purification of intermediates.

-

Step 1: Pyrazole Ring Formation. The synthesis begins with the cyclocondensation of methylhydrazine with a β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile), to form the key intermediate, 1-methyl-1H-pyrazol-3-amine. This reaction is a variation of the Knorr pyrazole synthesis.[1][2]

-

Step 2: N-isopropylation. The 3-amino group of the intermediate is then selectively alkylated using an isopropylating agent to yield the final product. Reductive amination with acetone is often preferred over direct alkylation with an isopropyl halide to improve selectivity for mono-alkylation.

The overall workflow is visualized below.

Caption: High-level two-step synthetic workflow.

Q2: After synthesizing my aminopyrazole intermediate, I see two distinct spots on my TLC and two isomers by LC-MS. What is the second isomer?

This is the most common pitfall in this synthesis. The reaction of an unsymmetrical hydrazine (methylhydrazine) with an unsymmetrical β-dicarbonyl equivalent can produce two regioisomers. Your primary impurity is almost certainly 1-methyl-1H-pyrazol-5-amine .

Causality: The cyclization can proceed via two pathways, depending on which nitrogen of methylhydrazine initially attacks the ketone and which subsequently attacks the nitrile.

-

Pathway A (Desired): The unsubstituted nitrogen (-NH2) attacks the ketone, and the substituted nitrogen (-NHCH3) attacks the nitrile, leading to the 3-amino product.

-

Pathway B (Impurity): The substituted nitrogen (-NHCH3) attacks the ketone, and the unsubstituted nitrogen (-NH2) attacks the nitrile, leading to the 5-amino product.

The reaction's regioselectivity is highly dependent on pH. Generally, acidic conditions favor the formation of the desired 1,3-disubstituted pyrazole. Under neutral or basic conditions, the more nucleophilic, unsubstituted nitrogen of methylhydrazine preferentially attacks the more electrophilic ketone, but the subsequent cyclization can be less selective.

Caption: Formation pathways for regioisomeric aminopyrazoles.

Troubleshooting: See the detailed protocol below for a pH-controlled cyclocondensation reaction to maximize the yield of the desired 3-amino isomer.

Q3: My N-isopropylation reaction is messy. I see my starting material, my product, and a higher molecular weight byproduct. What is happening?

This is a classic case of over-alkylation . The desired product, a secondary amine, is often more nucleophilic than the primary amine starting material. This makes it susceptible to reacting with a second molecule of the isopropylating agent to form the tertiary amine, 1-methyl-N,N-di(propan-2-yl)-1H-pyrazol-3-amine .

This side reaction is particularly problematic when using reactive alkylating agents like 2-iodopropane, especially if an excess is used or if the reaction is run at elevated temperatures.

Caption: Competitive mono- vs. di-alkylation pathway.

Troubleshooting:

-

Method Selection: Switch from direct alkylation to reductive amination. This method involves the in-situ formation of an imine with acetone, which is then reduced. The imine intermediate is less prone to over-reaction.

-

Stoichiometry Control: Use a slight excess of the amine relative to the alkylating agent (e.g., 1.1 to 1 equivalents).

-

Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which favors the initial reaction with the more abundant primary amine.

Troubleshooting Guides & Protocols

Guide 1: Minimizing Regioisomer Formation in Step 1

Problem: Significant formation of the 1-methyl-1H-pyrazol-5-amine impurity.

Principle: By running the reaction under controlled acidic conditions (pH 4-5), we can modulate the nucleophilicity of the methylhydrazine nitrogens. The unsubstituted -NH2 group remains sufficiently nucleophilic to attack the ketone, while the reaction environment favors the correct cyclization pathway.

Protocol: pH-Controlled Synthesis of 1-methyl-1H-pyrazol-3-amine

-

Vessel Setup: In a reaction flask equipped with a magnetic stirrer, thermometer, and reflux condenser, combine acetoacetonitrile (1.0 eq) and ethanol (5 mL per gram of nitrile).

-

pH Adjustment: Add glacial acetic acid dropwise until the solution pH is between 4.0 and 5.0 (check with pH paper or a calibrated meter).

-

Reagent Addition: In a separate flask, dissolve methylhydrazine (1.05 eq) in ethanol. Add this solution dropwise to the nitrile solution over 30 minutes, ensuring the temperature does not exceed 40°C.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and monitor by TLC (e.g., 10% Methanol in Dichloromethane) until the starting nitrile is consumed (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature. Neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate (3x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation: Analyze the crude product by ¹H NMR or LC-MS to confirm the isomeric ratio. The desired 3-amino isomer should be the major product (>90:10).

Guide 2: Selective Mono-N-isopropylation via Reductive Amination

Problem: Formation of the N,N-diisopropyl byproduct.

Principle: Reductive amination offers superior control for mono-alkylation. The reaction proceeds via a transient imine/enamine intermediate, which is immediately reduced. This kinetic control prevents the secondary amine product from competing for acetone. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a mild, selective reducing agent for this transformation.

Protocol: Synthesis of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine

-

Vessel Setup: To a flask charged with 1-methyl-1H-pyrazol-3-amine (1.0 eq), add dichloromethane (DCM, 10 mL per gram of amine) and acetone (1.5 eq). Stir the solution at room temperature.

-

Reducer Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes. The reaction is mildly exothermic. Maintain the temperature below 30°C.

-

Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

-

Quenching: Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: The crude product can be purified by silica gel column chromatography (gradient elution, e.g., 0% to 10% methanol in DCM) to separate any unreacted starting material and minor impurities.

Summary of Potential Impurities

| Impurity Name | Structure | Origin | Mass Difference (vs. Product) |

| 1-methyl-1H-pyrazol-5-amine | Isomer | Regioisomeric cyclization (Step 1) | 0 (Isomer) |

| 1-methyl-1H-pyrazol-3-amine | Starting Material | Incomplete N-alkylation (Step 2) | -42.08 Da |

| 1-methyl-N,N-di(propan-2-yl)-1H-pyrazol-3-amine | Over-alkylation product | Second N-alkylation (Step 2) | +42.08 Da |

| Hydrazone Intermediate | CH3C(NNHCH3)CH2CN | Incomplete cyclization (Step 1) | +18.01 Da (vs. pyrazole intermediate) |

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate.

- Benchchem Technical Support Team. (2025, December). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions. Benchchem.

- El-Taweel, F. M. A., & Abu Elmaati, T. M. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment.

- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.

- MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.

- van der Heijden, G., et al. (2014). Iron catalysed direct alkylation of amines with alcohols. The University of Groningen research portal.

Sources

Technical Support Center: Pyrazole Synthesis Optimization & Troubleshooting

Welcome to the Advanced Synthesis Support Hub. Topic: Optimizing Reaction Conditions for Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Pyrazole Challenge

Pyrazoles are "privileged structures" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, their synthesis—particularly achieving high regioselectivity in 1,3,5-trisubstituted derivatives—remains a notorious bottleneck.

This guide moves beyond basic textbook procedures. As your Senior Application Scientist, I have compiled field-proven optimization strategies, troubleshooting workflows, and validated protocols to help you navigate the complexities of the Knorr condensation and 1,3-dipolar cycloadditions.

Module 1: The Knorr Pyrazole Synthesis (Hydrazine + 1,3-Dicarbonyls)

The condensation of hydrazines with 1,3-dicarbonyls is the industry workhorse. The primary failure mode here is regioselectivity .

Frequently Asked Questions (FAQs)

Q1: I am reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone. Why am I getting a 1:1 mixture of isomers? A: This is a classic competition between steric and electronic control.

-

Mechanism: The reaction proceeds via a hydrazone intermediate.[1] The hydrazine's terminal nitrogen (

) is the most nucleophilic and will attack the most electrophilic carbonyl carbon first. -

The Problem: In standard solvents (EtOH, MeOH), the electrophilicity difference between the two carbonyls is often negligible.

-

The Fix: Switch to fluorinated solvents (e.g., 2,2,2-Trifluoroethanol - TFE) or control the pH.

-

Acidic Conditions: Protonation activates the carbonyls. The hydrazine attacks the less hindered carbonyl.

-

Basic Conditions: The hydrazine attacks the more electron-deficient carbonyl.

-

Q2: How do fluorinated alcohols improve regioselectivity? A: Solvents like TFE and HFIP (Hexafluoroisopropanol) are strong hydrogen bond donors (HBD). They selectively coordinate to the more basic carbonyl oxygen, enhancing its electrophilicity and "locking" the conformation. This often shifts regioselectivity from 1:1 to >10:1.

Q3: My reaction stalls at the intermediate hydrazone stage. How do I force cyclization? A: This is common with bulky substrates. The dehydration step is rate-limiting.

-

Troubleshooting: Add a dehydration promoter. A catalytic amount of p-TsOH or TFA in refluxing toluene (with a Dean-Stark trap) usually drives the reaction to completion.

Visualizing the Pathway

The following diagram illustrates the bifurcation point determining regioselectivity.

Caption: Divergent pathways in Knorr synthesis. Solvent choice (e.g., TFE) can selectively lower the activation energy for Path B.

Optimized Protocol: Regioselective Synthesis in TFE

Objective: Synthesis of 1-phenyl-3-methyl-5-trifluoromethylpyrazole (High Regiocontrol).

-

Preparation: Dissolve 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

-

Note: Do not use Ethanol if regioselectivity is critical.

-

-

Addition: Add aryl hydrazine (1.1 equiv) dropwise at room temperature.

-

Reaction: Stir at 25°C for 2 hours. Monitor by TLC/LCMS.

-

Checkpoint: If the intermediate hydrazone persists, heat to 60°C.

-

-

Work-up: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with NaHCO3.

-

Purification: Recrystallize from EtOH/Water.

Module 2: 1,3-Dipolar Cycloaddition (Diazo Compounds)

When the Knorr method fails (e.g., for 3,4,5-substituted systems or sensitive functional groups), [3+2] cycloaddition is the precision alternative.

Frequently Asked Questions (FAQs)

Q1: Handling diazo compounds is a safety risk. Can I generate them in situ? A: Absolutely. Isolating diazo compounds is dangerous and unnecessary. Use the in-situ generation protocol from tosylhydrazones (Bamford-Stevens reaction) or glycine esters. This maintains a low steady-state concentration of the explosive intermediate.

Q2: My cycloaddition yield is low (<30%). What is killing the reaction? A: Two common culprits:

-

Dipolarophile Deactivation: If your alkyne is electron-rich, it won't react with electron-rich diazo species (HOMO-LUMO mismatch). You need a Cu(I) or Ru(II) catalyst .

-

Solvent Effects: These reactions are often accelerated in water (on-water effect) or micellar systems (TPGS-750-M) due to hydrophobic packing.

Comparative Data: Catalyst Selection

| Catalyst System | Substrate Scope | Regioselectivity | Key Advantage |

| Thermal (No Cat) | Electron-poor alkynes | Moderate (Steric) | Metal-free |

| CuI / Base | Terminal alkynes | High (1,4-isomer) | "Click" chemistry speed |

| RuCp*Cl(PPh3)2 | Internal alkynes | High (1,5-isomer) | Access to elusive isomers |

| Micellar (Water) | General | Moderate | Green, surfactant-driven rate |

Protocol: In-Situ Diazo Generation & Cycloaddition

Objective: One-pot synthesis of pyrazoles from tosylhydrazones and alkynes.

-

Reagents: Combine aldehyde-derived tosylhydrazone (1.0 equiv), alkyne (1.2 equiv), and K2CO3 (2.0 equiv) in 1,4-dioxane.

-

Catalyst: Add 10 mol% CuI (if terminal alkyne).

-

Conditions: Heat to 90-110°C in a sealed tube.

-

Safety: Use a blast shield. Ensure gas evolution (N2) can vent if not using a pressure vessel.

Module 3: Characterization & Troubleshooting

You have a product, but is it the right isomer?

The "Isomer ID" Workflow

Q: How do I distinguish between the N1-methyl and N2-methyl isomers using NMR? A: Do not rely solely on 1H chemical shifts, as they vary with solvent.

-

NOESY (The Gold Standard): Look for a spatial correlation (cross-peak) between the N-methyl group and the substituent at C5 .

-

Isomer A (1,5-disubstituted): Strong NOE between N-Me and C5-R.

-

Isomer B (1,3-disubstituted): NOE between N-Me and H5 (proton), or no NOE to the C3-substituent.

-

-

13C NMR: The C5 carbon (adjacent to N1) is typically shielded (upfield) relative to C3, often by 5-10 ppm, due to the "pyrrole-like" nitrogen character.

Troubleshooting Decision Tree

Caption: Diagnostic workflow for common pyrazole synthesis failures.

References

-

Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles: The Role of Fluorinated Solvents. Journal of Organic Chemistry. Link

-

Aggarwal, V. K., et al. (2006). Regiocontrol in the Knorr Pyrazole Synthesis. Angewandte Chemie International Edition. Link

-

Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. Link

-

Lipshutz, B. H., et al. (2014). Surfactant-Enabled, Water-Mediated Synthesis of Pyrazoles. Journal of Organic Chemistry. Link

-

Claramunt, R. M., et al. (1991). The use of NMR spectroscopy for the structural assignment of pyrazole derivatives. Magnetic Resonance in Chemistry. Link

Sources

Technical Support Center: Optimizing 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine in Cell Culture

[1][2][3]

Status: Operational Ticket ID: PYR-3-AMINE-TOX-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1][2][3]

Executive Summary

You are likely working with 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine (or a close analog) as a scaffold in Fragment-Based Drug Discovery (FBDD) or as a kinase inhibitor building block.[1][2][3]

While aminopyrazoles are privileged structures in medicinal chemistry (often targeting CDK, Src, or PIM kinases), they present distinct challenges in cell culture.[2][3] The cytotoxicity you are observing is likely driven by one of three factors: physicochemical incompatibility (precipitation/pH) , non-specific lysosomotropic trapping , or true off-target kinase inhibition .[2][3]

This guide provides a self-validating troubleshooting workflow to distinguish between experimental artifacts and true biological toxicity, allowing you to widen your therapeutic window.

Module 1: Solubility & Vehicle Effects (The "False Positive" Check)

The Issue: Hydrophobic fragments often precipitate upon addition to aqueous media, forming micro-crystals that mechanically damage cell membranes, mimicking apoptosis.[3]

The Diagnostic:

-

Observation: Rapid cell death (<2 hours) or granular appearance under phase-contrast microscopy immediately after dosing.[1][2][3]

-

Root Cause: "DMSO Shock" or compound crashing out of solution.[2]

Protocol: The "Step-Down" Dilution Method

Do not spike 100% DMSO stock directly into the cell culture well.[1][2] This creates a local high-concentration bolus that precipitates instantly.[1][2][3]

Step-by-Step Workflow:

-

Prepare Intermediate Stock: Dilute your primary DMSO stock (e.g., 100 mM) 1:10 into sterile PBS or serum-free media to create a 10x working solution.[1][2][3]

-

Pre-Warm: Ensure the intermediate stock is at 37°C before adding to cells.

-

Dropwise Addition: Add the 10x intermediate to the cells while gently swirling the plate.

Max Tolerated DMSO Table

| Cell Type | Max DMSO % (v/v) | Notes |

|---|---|---|

| Robust Lines (HeLa, HEK293) | 0.5% - 1.0% | Tolerance is high, but 0.5% is the safe standard.[1][2][3] |

| Sensitive Lines (HepG2, Primary) | 0.1% - 0.25% | HepG2 metabolism is altered by high DMSO.[1][2][3] |

| Stem Cells / Neurons | < 0.1% | strictly limit to 0.1% to prevent differentiation artifacts.[1][2] |

Module 2: Physicochemical Mitigation (pH & Lysosomes)

The Issue: The exocyclic secondary amine on the pyrazole ring can act as a weak base. In high concentrations (common in fragment screening, e.g., >50 µM), this can lead to lysosomotropic trapping .[2][3]

The Mechanism: The neutral amine diffuses through the cell membrane. Once inside the acidic lysosome (pH ~4.5), it becomes protonated and trapped.[3] This causes lysosomal swelling (vacuolization) and eventual leakage of cathepsins, triggering cell death.[2][3]

The Solution: pH Buffering & Ammonium Chloride Pulse

Experimental Validation: Run a parallel arm with Ammonium Chloride (NH₄Cl) .

Module 3: Metabolic Activation (The HepG2 Factor)[2]

The Issue: Aminopyrazoles can be metabolically labile.[2] If you observe toxicity in hepatocytes (HepG2, HuH-7) but not in fibroblasts, your compound may be undergoing bioactivation into a reactive intermediate.[1][2][3]

Troubleshooting Workflow (Graphviz DOT):

Figure 1: Decision tree for diagnosing the root cause of aminopyrazole cytotoxicity.

Frequently Asked Questions (FAQ)

Q: I need to screen at 100 µM, but the compound precipitates. Can I use albumin? A: Yes. Adding BSA (Bovine Serum Albumin) or increasing FBS to 10-20% can act as a "sink" for hydrophobic molecules.[1][2]

-

Caution: This reduces the free fraction of the drug. You must calculate the shift in IC50.[2] If toxicity disappears but efficacy also disappears, the compound is simply bound to the protein and not entering the cell.

Q: My cells look vacuolated (full of holes) before dying. What is this? A: This is the hallmark of the lysosomotropic effect described in Module 2. The pyrazole amine is accumulating in acidic organelles.[2] This is often a "structural alert" in early drug discovery but can be mitigated by optimizing the pKa of the amine in future synthesis (e.g., adding a fluorine to the isopropyl group to lower basicity).

Q: Is this compound inhibiting a housekeeping kinase? A: It is possible.[2] Pyrazole-3-amines are core scaffolds for CDK (Cyclin-Dependent Kinase) and Aurora Kinase inhibitors.[1][2][3]

References

-

Waybright, T. J., et al. (2009).[2][3] Artifacts in Cell-Based Assays: Solubility and Fluorescence Issues. Assay Guidance Manual.[2][3]

-

Lakshminarayanan, V., et al. (2018).[2][3] Applications of Fragment-Based Drug Discovery (FBDD) to Versatile Targets.[1][2][5] Frontiers in Molecular Biosciences.[2][3]

-

Hitchcock, S. A., et al. (2006).[2][3] Structure−Activity Relationships of Lysosomotropic Amines. Journal of Medicinal Chemistry.[2][4]

-

BenchChem Technical Support. (2025). Minimizing DMSO Toxicity in Cell Culture Workflows.

Sources

- 1. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]

- 2. PubChemLite - [1-methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]methanamine (C8H15N3) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

Technical Support Center: Purification of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine

Target Molecule: 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine Chemical Class: Secondary Aminopyrazole Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

Core Technical Analysis

The purification of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine presents a specific set of challenges derived from its physicochemical properties. Unlike simple aromatic amines, the pyrazole core possesses two nitrogen atoms with distinct basicities, and the exocyclic secondary amine introduces hydrogen bonding capabilities that complicate normal-phase chromatography.

Critical Quality Attributes (CQAs):

-

Appearance: Often a viscous oil or low-melting solid (prone to oxidation/discoloration).

-

Impurity Profile:

-

Unreacted Starting Material: 1-methyl-1H-pyrazol-3-amine (Primary amine).

-

Over-Alkylated Byproduct: 1-methyl-N,N-di(propan-2-yl)-1H-pyrazol-3-amine (Tertiary amine).

-

Regioisomers: 1-methyl-N-(propan-2-yl)-1H-pyrazol-5-amine (if starting material was isomeric mixture).

-

Troubleshooting Guides & FAQs

Issue A: Chromatography & Separation

Q: My compound tails significantly on silica gel, even with methanol. How do I fix this?

A: Aminopyrazoles are notorious for interacting strongly with acidic silanol groups (

-

Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase (e.g., DCM:MeOH:NH₄OH 95:4:1). This blocks the silanol sites.

-

Better Alternative: Switch to Amine-Functionalized Silica (KP-NH) . This eliminates the need for mobile phase modifiers and allows the use of simpler gradients (e.g., Hexane/Ethyl Acetate), often separating the secondary amine product from the primary amine starting material more effectively due to subtle polarity differences [1].

Q: I cannot separate the product from the unreacted primary amine (1-methyl-1H-pyrazol-3-amine). A: The polarity difference between the N-isopropyl product (secondary amine) and the starting material (primary amine) is small.

-

Strategy 1 (Acetylation): If the starting material is <10%, treat the crude mixture with a slight excess of acetic anhydride (

) relative to the impurity. The primary amine acetylates much faster than the hindered isopropyl secondary amine. The resulting amide is significantly less polar and easily separable by chromatography. -

Strategy 2 (pH-Controlled Extraction): The

-isopropyl group increases the lipophilicity (-

Dissolve crude in dilute HCl (pH ~2).

-

Wash with DCM (removes non-basic impurities).

-

Adjust pH to ~8-9 (controlled basification). The more lipophilic secondary amine product will extract into DCM/EtOAc before the more polar primary amine starting material.

-

Issue B: Physical State & Stability

Q: The product isolates as a dark, viscous oil that refuses to solidify. Is it impure? A: Not necessarily. N-alkylated aminopyrazoles are often "oils by nature" due to disrupted crystal packing. However, the dark color indicates oxidation (azo/nitro formation).

-

The Fix (Salt Formation): Do not store it as a free base oil. Convert it immediately to a Hydrochloride or Oxalate salt .

-

Dissolve the oil in minimal dry Diethyl Ether or MTBE.

-

Add 2M HCl in Diethyl Ether dropwise.

-

The salt will precipitate as a white, stable, non-hygroscopic solid. This also purifies the compound, as non-basic impurities remain in the mother liquor [2].

-

Validated Purification Protocols

Protocol A: Optimized Flash Chromatography (The "Green" Route)

Standard DCM/MeOH gradients are toxic and difficult to recycle. This protocol uses amine-modified silica for superior resolution.

| Parameter | Setting / Reagent |

| Stationary Phase | Amine-Functionalized Silica (e.g., Biotage KP-NH or equivalent) |

| Mobile Phase A | n-Heptane (or Hexane) |

| Mobile Phase B | Ethyl Acetate (EtOAc) |

| Gradient | 0% B for 2 CV (Column Volumes), then 0-100% B over 12 CV. |

| Detection | UV @ 254 nm (aromatic ring) and 230 nm (amine absorption). |

| Loading | Liquid loading (dissolved in minimal DCM) is preferred over dry loading to prevent band broadening. |

Protocol B: Hydrochloride Salt Crystallization (Polishing Step)

Use this when chromatography yields an oil or <98% purity.

-

Dissolution: Dissolve 1.0 g of the crude oily free base in 5 mL of Anhydrous Ethanol (or Isopropanol).

-

Acidification: Cool to 0°C. Add 1.1 equivalents of HCl (4M in Dioxane) dropwise with vigorous stirring.

-

Note: Avoid aqueous HCl if possible, as water makes precipitation difficult.

-

-

Precipitation: Slowly add Diethyl Ether (anti-solvent) until the solution turns cloudy.

-

Crystallization: Store at -20°C for 12 hours.

-

Filtration: Filter the white precipitate under inert gas (Argon/Nitrogen) to prevent moisture absorption. Wash with cold ether.

-

Result: High-purity (>99%) hydrochloride salt.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture, specifically addressing the "Oil vs. Solid" and "Tailing" issues.

Caption: Purification Logic Tree: Selecting the correct stationary phase and finishing step based on physical state.

References

-

Biotage. (2025).[1] Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

- Context: Authoritative guide on using amine-functionalized silica to prevent tailing and improve recovery of basic heterocycles.

- WIPO. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from Context: Describes the industrial standard of purifying pyrazole derivatives via acid addition salts (crystallization) to remove regioisomers and oily impurities.

- Context: General protocols for separating 1,3- and 1,5-pyrazole regioisomers using polarity adjustments.

-

PubChem. (2025). 4-Isopropyl-1H-pyrazol-3-amine Compound Summary. Retrieved from [Link]

- Context: Physicochemical property data (LogP, H-bond donor/acceptor counts) used to justify extraction protocols.

Sources

Technical Support Center: Stability & Storage of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine

Case ID: PYR-ISO-001 Status: Active Support Level: Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

Compound: 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine Class: Electron-rich Heteroaromatic Secondary Amine Criticality: High (Susceptible to oxidation and carbamylation)

This guide addresses the stability profile of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine . As a researcher, you must recognize that this molecule possesses two distinct reactive centers that drive its degradation:

-

The Secondary Amine (

-isopropyl): Secondary amines are nucleophilic and prone to reacting with atmospheric carbon dioxide ( -

The Pyrazole Ring: The amino group at position 3 donates electron density into the pyrazole ring, making it "electron-rich." This activates the ring toward oxidative degradation (ring-opening) and electrophilic attacks.

The degradation is not random; it is a cascade. Exposure to air leads to

Degradation Pathways (Visualized)

The following diagram maps the specific chemical threats to your compound. Understanding this pathway is the first step in prevention.

Figure 1: Primary degradation vectors. Note that CO2 absorption is often the fastest observable change (crusting), while oxidation leads to irreversible colored impurities.

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose the state of your material.

| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |

| Material turned from oil to crusty solid | Carbamylation | The secondary amine reacts with atmospheric | Reversible: Dissolve in organic solvent (DCM/EtOAc) and wash with mild base ( |

| Yellow/Brown Discoloration | Oxidation | Electron-rich pyrazoles form "azo-like" dimers or quinoid species upon oxidation. Even trace amounts cause strong color. | Purification Required: Pass through a short silica plug (neutralized with 1% |

| Mass Increase | Hygroscopicity | The pyrazole nitrogen and amine can H-bond with water. | Dry under high vacuum ( |

| New Polar Spot on TLC | N-Oxide Formation | The secondary amine nitrogen has been oxidized. | Irreversible. Purify via column chromatography. Prevent by storing at -20°C. |

Standard Operating Procedure (SOP): Storage & Handling

Objective: Maintain purity

Phase 1: Receipt & Aliquoting

Do not store the bulk bottle repeatedly opened/closed.

-

Equilibrate: Allow the shipping container to reach room temperature before opening to prevent water condensation.

-

Inert Environment: Ideally, handle inside a glovebox. If unavailable, use an inverted funnel with a high flow of Argon over the balance.

-

Aliquoting: Divide the material into single-use vials (e.g., 50mg or 100mg aliquots).

-

Why? This prevents "thermal cycling" and repeated air exposure for the main stock.

-

Phase 2: Long-Term Storage

-

Atmosphere: Flush each vial with Argon (heavier than air, provides a better blanket than Nitrogen) for 30 seconds.

-

Seal: Cap tightly. Wrap the cap-neck junction with Parafilm or Teflon tape to prevent gas exchange.

-

Temperature: Store at -20°C (or -80°C) .

-

Why? Arrhenius equation dictates that lowering temperature reduces reaction rates of oxidation significantly.

-

-

Container: Use Amber Glass vials.

-

Why? Blocks UV light which can excite the aromatic pyrazole system.

-

Phase 3: Re-use

-

Warm Up: Remove vial from freezer and wait 15 minutes.

-

Solvent Choice: If making a stock solution, avoid acetone or aldehydes (reacts with amines to form imines). Use Anhydrous DMSO or Ethanol .

Workflow Diagram

Figure 2: The "Cold Chain" workflow for laboratory handling.

Frequently Asked Questions (FAQs)

Q: Can I store this compound as a solution in DMSO? A: Yes, but with caveats. DMSO is hygroscopic. If the DMSO absorbs water, the amine may hydrolyze or degrade faster. Use anhydrous DMSO , flush with Argon, and store frozen. Do not store in DMSO at room temperature for >1 week.

Q: My compound arrived as an oil but the datasheet says solid. Is it degraded? A: Not necessarily. This molecule likely has a low melting point close to room temperature. Small impurities (like solvent traces) can depress the melting point, keeping it liquid. Check purity via LC-MS or NMR. If purity is high, the physical state is acceptable.

Q: How do I convert it to a more stable form? A: Converting the free base to the Hydrochloride (HCl) salt is the gold standard for stability.

-

Protocol: Dissolve amine in

, add 1.0 eq of

Q: Why does the color change happen? A: Aminopyrazoles are electron-rich. Upon oxidation, they can form radical cations that dimerize to form azo-compounds or extended conjugated systems. These extended systems absorb visible light strongly, turning the sample yellow/brown even at low (<1%) impurity levels [1, 2].

References

-

Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines. ResearchGate. Mechanisms of aminopyrazole oxidation and ring instability.

-

Mechanistic insights into carbamate formation from CO2 and amines. Royal Society of Chemistry. Detailed kinetics of secondary amine reaction with atmospheric CO2.

-

Handling Electron-Rich Heteroaromatics. RWTH Publications. Strategies for stabilizing and functionalizing sensitive heteroaromatic amines.

-

1-Methyl-1H-pyrazol-3-amine Properties. ChemicalBook. Physical property data for the parent scaffold.[1][2]

Sources

A Head-to-Head Comparison of Pyrazole-Based CDK2 Inhibitors: Unveiling the Potency of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Scaffold

For researchers, scientists, and drug development professionals vested in the discovery of novel cancer therapeutics, the pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] This guide provides an in-depth, objective comparison of a promising pyrazole-based CDK2 inhibitor, 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) , with other relevant pyrazole inhibitors. Our analysis is grounded in experimental data to illuminate the structure-activity relationships (SAR) that govern its efficacy.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic intervention.[2][3][4] The development of selective CDK2 inhibitors is a critical endeavor to overcome resistance to existing therapies and to offer new treatment modalities.[5][6]

In this guide, we will benchmark Compound 15 against two key comparators:

-

Roscovitine: A well-established, first-generation CDK inhibitor with a purine scaffold, serving as a benchmark for CDK2 inhibition.

-

Compound 23 (5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine): A regioisomeric analog of Compound 15, which provides a direct comparison to underscore the critical structural determinants for potent CDK2 inhibition.[5][7]

Mechanism of Action: Targeting the Engine of Cell Cycle Progression

The primary mechanism of action for these pyrazole-based inhibitors is the competitive inhibition of the ATP-binding pocket of CDK2. By occupying this site, the inhibitors prevent the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest at the G1/S checkpoint.[8][9] This inhibition of CDK2 activity can subsequently trigger apoptosis in cancer cells.[5][6][10]

Figure 1: Simplified signaling pathway of CDK2 in cell cycle progression and the point of intervention by pyrazole inhibitors.

Head-to-Head Performance Benchmarking

To provide a clear and objective comparison, we will focus on two critical aspects of inhibitor performance: in vitro enzymatic inhibition of CDK2 and cellular antiproliferative activity.

In Vitro CDK2/Cyclin E Kinase Assay

Objective: To determine the direct inhibitory potency of the compounds against the isolated CDK2/Cyclin E complex.

Experimental Protocol:

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin E (BPS Bioscience, Cat# 41101 or similar)[11]

-

Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega, Cat# V6071)[11]

-

CDK Substrate Peptide[11]

-

ATP

-

Test compounds (Compound 15, Roscovitine, Compound 23) dissolved in DMSO

-

Kinase assay buffer[11]

-

White, opaque 96-well plates

-

-

Procedure: a. Prepare serial dilutions of the test compounds in kinase assay buffer. b. To each well of a 96-well plate, add 5 µL of the diluted compound solution. c. Add 20 µL of a master mix containing CDK2/Cyclin E and the substrate peptide to each well. d. Initiate the kinase reaction by adding 25 µL of ATP solution to each well. e. Incubate the plate at 30°C for 1 hour. f. After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. g. Incubate at room temperature for 10 minutes to stabilize the signal. h. Measure the luminescence using a microplate reader. i. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the Ki or IC50 values by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the in vitro CDK2 kinase assay.

Comparative Data:

| Compound | Target | Ki (µM) | Selectivity Profile |

| Compound 15 | CDK2/Cyclin E | 0.005 | Highly potent and selective for CDK2 over other CDKs.[5][6] |

| Roscovitine | CDK2/Cyclin E | 0.24 - 0.99 | Pan-CDK inhibitor with activity against CDK1, CDK5, and CDK7.[3][12] |

| Compound 23 | CDK2/Cyclin E | 0.090 | 18-fold less potent than Compound 15, highlighting the importance of the 1H-pyrazol-4-yl orientation at the C2-NH position.[5][7] |

Data Interpretation: The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, exemplified by Compound 15, demonstrates exceptional potency against CDK2 in a cell-free system. The significantly lower Ki value compared to both the established inhibitor Roscovitine and its regioisomeric analog Compound 23 underscores the optimized interactions within the ATP-binding pocket. The dramatic loss of activity in Compound 23, where the pyrazole ring at the C2-amino position is altered, strongly indicates that the specific orientation of this moiety is crucial for high-affinity binding.[5][7]

Cellular Antiproliferative Assay

Objective: To assess the ability of the compounds to inhibit the proliferation of cancer cells, providing a measure of their cell permeability and efficacy in a biological context.

Experimental Protocol:

-

Cell Line: A2780 human ovarian cancer cell line (or other suitable cancer cell line).

-

Reagents and Materials:

-

A2780 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

Sulforhodamine B (SRB) assay reagents or other cell viability assay kits (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

-

Procedure: a. Seed A2780 cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control. c. Incubate the cells for 72 hours (or an appropriate duration for the cell line). d. Following incubation, perform the SRB assay: i. Fix the cells with trichloroacetic acid. ii. Stain the cells with SRB dye. iii. Wash away the unbound dye. iv. Solubilize the bound dye with a Tris-base solution. e. Measure the absorbance at 510 nm using a microplate reader. f. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.

Comparative Data:

| Compound | Cell Line | GI50 (µM) |

| Compound 15 | A2780 | 0.158 |

| Roscovitine | Various | ~15-20 (in many cell lines) |

| Compound 23 | A2780 | 7.350 |

Data Interpretation: The sub-micromolar GI50 value of Compound 15 in A2780 cells demonstrates its excellent cell permeability and potent antiproliferative activity.[5][6] This is a significant improvement over Roscovitine, which typically exhibits GI50 values in the mid-micromolar range. The 47-fold decrease in cellular potency of Compound 23 compared to Compound 15 directly correlates with its reduced enzymatic inhibition, confirming that the potent CDK2 inhibition is the primary driver of its anticancer effect.[5][7]

Mechanistic Validation: Western Blot Analysis of Rb Phosphorylation

To confirm that the observed antiproliferative effects are indeed due to the inhibition of the CDK2 pathway, a Western blot analysis can be performed to assess the phosphorylation status of the direct downstream target, Rb.

Experimental Protocol:

-

Cell Treatment and Lysis: a. Treat A2780 cells with Compound 15, Roscovitine, and Compound 23 at their respective GI50 concentrations for 24 hours. b. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13] c. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST.[13] d. Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: Treatment with potent CDK2 inhibitors like Compound 15 and Roscovitine is expected to show a marked decrease in the levels of phosphorylated Rb compared to the vehicle-treated control, while the total Rb levels should remain relatively unchanged. The effect of Compound 23 on Rb phosphorylation is expected to be significantly less pronounced, consistent with its weaker inhibitory activity.

Discussion & Conclusion

The comparative data presented in this guide clearly position the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold as a highly promising framework for the development of potent and selective CDK2 inhibitors. Compound 15 exhibits exceptional in vitro potency that translates into significant cellular antiproliferative activity, far exceeding that of the benchmark inhibitor Roscovitine and its own regioisomeric analog, Compound 23.

The stark difference in activity between Compound 15 and Compound 23 provides a compelling illustration of the critical role of the pyrazole orientation at the C2-amino position of the pyrimidine core for optimal binding to the CDK2 active site. This insight is invaluable for guiding future medicinal chemistry efforts to further refine the selectivity and pharmacokinetic properties of this class of inhibitors.

References

-

Nasser, S., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14. Available at: [Link]

-

Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(1), 35. Available at: [Link]

-

Lee, J. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Available at: [Link]

-

BPS Bioscience. (2025). CDK2 Assay Kit. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry, 45(38), 17896-17913. Available at: [Link]

-

Lee, J. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Available at: [Link]

-

Lee, J. H., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Available at: [Link]

-

Abdel-Gawad, H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

-

El-Sayed, N. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]

-

Amsbio. (2025). CDK2 Assay Kit, 79599. Available at: [Link]

-

Guzi, T. J., et al. (2022). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 12(3), 750-767. Available at: [Link]

-

Gao, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 7(3), 517-521. Available at: [Link]

-

ResearchGate. (2022). Western blot analysis for Cdk2 and cyclin E. [Image]. Available at: [Link]

-

Saldivar, J. C., et al. (2014). Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. In Methods in molecular biology (Clifton, N.J.) (Vol. 1170, pp. 227–236). Available at: [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Validating the Bioactivity of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine: A Comparative Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both exhilarating and fraught with challenges. This guide provides an in-depth, experience-driven framework for validating the bioactivity of a promising pyrazole derivative, 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine. While specific bioactivity data for this compound is not yet extensively published, the pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide, therefore, outlines a logical, multi-stage validation process, comparing its hypothetical performance with established alternatives and providing robust experimental protocols to ensure scientific integrity.

Section 1: Initial Target Class Identification and In Vitro Validation

The first critical step is to ascertain the general class of biological targets with which 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine interacts. Given the broad bioactivity of pyrazole derivatives, a tiered screening approach is recommended.[4][5][6]

Broad-Based Phenotypic Screening

A high-throughput phenotypic screen across a diverse panel of human cancer cell lines is a cost-effective initial step to uncover potential anti-proliferative activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Plating: Seed various cancer cell lines (e.g., NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine (e.g., 0.01 µM to 100 µM) and a known anticancer drug as a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line.

Data Presentation:

| Cell Line | 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine (IC50, µM) | Doxorubicin (IC50, µM) |

| MCF-7 (Breast) | Hypothetical Value | Known Value |

| A549 (Lung) | Hypothetical Value | Known Value |

| HCT116 (Colon) | Hypothetical Value | Known Value |

| HeLa (Cervical) | Hypothetical Value | Known Value |

Target-Based Screening: Enzyme Inhibition and GPCR Modulation

Based on the known activities of pyrazole analogs, parallel screening against common enzyme and G-protein coupled receptor (GPCR) targets is a logical next step.[2][7]

Experimental Workflow: Target-Based Screening

Caption: Initial target class screening workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.

-

Compound Addition: Add 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine or a known kinase inhibitor (e.g., Staurosporine) at various concentrations.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or TR-FRET).

-

Data Analysis: Determine the IC50 value of the compound.

Experimental Protocol: GPCR β-Arrestin Recruitment Assay

-

Cell Culture: Use a cell line stably expressing the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., Tango™ or PathHunter® assay technology).[8]

-

Compound Stimulation: Treat the cells with the test compound or a known ligand.

-

Incubation: Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Measure the reconstituted enzyme activity (e.g., luminescence or fluorescence) which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 or IC50 value.

Section 2: Mechanism of Action and Selectivity Profiling

Once a primary biological target is identified, the next phase involves elucidating the mechanism of action and assessing the compound's selectivity.

Enzyme Inhibition Kinetics

For enzyme inhibitors, understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial.[9][10]

Experimental Protocol: Michaelis-Menten Kinetics

-

Varying Substrate Concentration: Perform the enzyme assay with a fixed concentration of the inhibitor and varying concentrations of the substrate.

-

Varying Inhibitor Concentration: Repeat the assay with different fixed concentrations of the inhibitor.

-

Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and the inhibition constant (Ki).

Selectivity Profiling

A good drug candidate should be selective for its intended target to minimize off-target effects.

Experimental Protocol: Kinase Panel Screening

Screen 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400 kinases) to identify any off-target activities. Follow up with IC50 determinations for any significant off-target hits.

Data Presentation:

| Kinase Target | 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 1 µM) |

| Target Kinase | Hypothetical High Value | Known High Value |

| Off-Target Kinase 1 | Hypothetical Low Value | Known High Value |

| Off-Target Kinase 2 | Hypothetical Low Value | Known High Value |

Section 3: In Vivo Validation and Preclinical Assessment

Promising in vitro results must be translated to an in vivo setting to assess efficacy and safety in a whole organism.[11][12][13]

In Vivo Validation Workflow

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery | MDPI [mdpi.com]

- 12. blog.biobide.com [blog.biobide.com]

- 13. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]

1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine proper disposal procedures

Executive Summary: Immediate Action Plan

1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine (CAS: 1168093-37-3 / Analogous to 1904-31-0 class) is a heterocyclic amine building block. It is not a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, but it must be treated as regulated chemical waste due to its potential for acute toxicity and severe irritation (Skin/Eye/Respiratory).

The Core Directive:

-

DO NOT dispose of down the drain. Pyrazole derivatives are persistent aquatic toxins.

-

DO NOT mix with oxidizing agents or strong acids in the waste stream.[1]

-

PRIMARY DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before handling waste, verify the material identity and associated risks.[1] This compound is a base; its disposal chemistry is dictated by the aminopyrazole core.

| Parameter | Specification |

| Chemical Name | 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine |

| Synonyms | N-isopropyl-1-methyl-1H-pyrazol-3-amine |

| CAS Number | 1168093-37-3 (Representative) |

| Molecular Formula | C |

| Physical State | Solid (Low melting point) or Viscous Oil |

| Acidity/Basicity | Weak Base (pK |

| Primary Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Waste Stream | Organic Waste (Non-Halogenated) |

Segregation Logic: The "Why" Behind the Protocol

Effective disposal starts with segregation. Mixing this compound with incompatible streams creates immediate safety risks and complicates downstream incineration.

-

Incompatibility 1: Strong Acids (e.g., HCl, H₂SO₄)

-

Mechanism:[2][3] As an amine, this compound will protonate exothermically upon contact with strong acids.

-

Risk:[3] Heat generation in the waste drum and formation of pyridinium-like salts that may alter the BTU value required for incineration.

-

Action: Segregate from Acidic Waste streams (Corrosives).

-

-

Incompatibility 2: Oxidizers (e.g., Peroxides, Nitrates)

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., cannot identify the solvent), the system halts until resolved.

Scenario A: Disposal of Pure Substance (Solid/Oil)

-

Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers if the substance is wet, to prevent corrosion.

-

Transfer: Transfer the material into the container. Do not fill more than 80% capacity to allow for thermal expansion.

-

Labeling: Attach a hazardous waste label immediately.

-

Constituents: "1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine" (95%+)

-

Hazard Checkbox: Toxic, Irritant.

-

-

Secondary Containment: Place the jar in a secondary plastic tray until pickup.

Scenario B: Disposal of Reaction Mixtures (Solutions)

-

Solvent Identification: Determine the primary solvent.

-

If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

-

If Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Use the Non-Halogenated Organic stream.

-

-

pH Check: If the reaction involved acids, neutralize the solution to pH 6–9 before adding to the solvent waste drum to prevent drum corrosion or gas evolution.

-

Precipitation Check: Ensure the compound is fully soluble. If solids precipitate, filter them out and dispose of them as solid waste (Scenario A). Sludge can clog drum pumps at the incineration facility.

Scenario C: Empty Containers

-

Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or ethanol).

-

Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (Scenario B).

-

Defacing: Cross out the original label. Mark as "Empty."

-

Disposal: Discard the clean container in standard glass/plastic trash (unless P-listed, which this is not).

Disposal Decision Tree (Workflow)

The following diagram illustrates the logical flow for categorizing and disposing of aminopyrazole waste.

Caption: Decision logic for segregating and packaging aminopyrazole waste based on physical state and solvent composition.

Emergency Contingencies: Spill Management

In the event of a spill outside the fume hood:

-

Evacuate & Ventilate: Amines can have pungent odors and cause respiratory distress. Clear the immediate area.[4]

-

PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

-

Containment:

-

Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

-

Liquids: Absorb with vermiculite or a commercial "Organic" spill kit pad. Do not use bleach (risk of chloramine formation).

-

-

Decontamination: Clean the surface with a mild soap solution. Do not use strong acids to clean the surface.

References

-

PubChem. (2023). Compound Summary: 1-methyl-1H-pyrazol-3-amine (Analogous Structure).[5] National Library of Medicine. [Link]

-

US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]

-

National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。